molecular formula C21H25FO8 B10837490 cyclohexane-1,2,3,4,5,6-hexol;(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid

cyclohexane-1,2,3,4,5,6-hexol;(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid

Cat. No.: B10837490
M. Wt: 424.4 g/mol
InChI Key: XXWQLQXGYRVJNJ-HNCPQSOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYC-800 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:

Industrial Production Methods

Industrial production of CYC-800 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:

Chemical Reactions Analysis

Types of Reactions

CYC-800 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

CYC-800 has a wide range of scientific research applications, including:

Mechanism of Action

CYC-800 exerts its effects by inhibiting Polo-like kinase 1 (PLK1), a protein that is essential for cell division. By binding to the ATP-binding site of PLK1, CYC-800 prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This inhibition disrupts the normal progression of the cell cycle, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CYC-800

CYC-800 is unique due to its high specificity and potency as a PLK1 inhibitor. It has shown promising results in preclinical studies, making it a valuable tool for cancer research. Compared to other PLK1 inhibitors, CYC-800 may offer advantages in terms of selectivity and efficacy .

Properties

Molecular Formula

C21H25FO8

Molecular Weight

424.4 g/mol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol;(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H13FO2.C6H12O6/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-10H,1H3,(H,17,18);1-12H/t10-;/m1./s1

InChI Key

XXWQLQXGYRVJNJ-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O.C1(C(C(C(C(C1O)O)O)O)O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O.C1(C(C(C(C(C1O)O)O)O)O)O

Origin of Product

United States

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